2,4-Dichloro-6-methylquinoline
Overview
Description
2,4-Dichloro-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It is synthesized from a one-pot reaction involving aryl amine, malonic acid, and phosphorous oxychloride. This compound has been studied for its potential anti-cancer properties, among other applications in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methylquinoline is achieved through a one-pot reaction from aryl amine, malonic acid, and phosphorous oxychloride, yielding a compound that exhibits potential anti-cancer activities (Somvanshi et al., 2008). This process highlights the importance of selecting appropriate reactants and conditions to achieve the desired chloroquinoline derivatives.
Molecular Structure Analysis
Crystallographic data reveals that 2,4-Dichloro-6-methylquinoline crystals belong to the triclinic crystal system with specific unit cell dimensions, indicating its precise molecular structure and the importance of crystallography in understanding compound geometries (Somvanshi et al., 2008).
Scientific Research Applications
Synthesis and Crystallographic Analysis
- A study by Somvanshi et al. (2008) focused on the synthesis and crystallographic analysis of 2,4-Dichloro-6-methylquinoline. The research highlighted its potential as an anti-cancer agent, specifically targeting human oral squamous carcinoma (KB) cell line through cytotoxic and apoptotic activity (Somvanshi et al., 2008).
Antimicrobial and Pharmacological Evaluation
- Murugavel et al. (2018) examined the structural, spectroscopic, and antimicrobial properties of novel quinoline derivatives, including 2,4-Dichloro-6-methylquinoline. This research explored their potential for developing natural preservatives against foodborne bacteria (Murugavel et al., 2018).
Chemical Synthesis and Application in Light Emitting Devices
- Kumar et al. (2015) conducted a study on the synthesis of quinoline derivatives, including 2,4-Dichloro-6-methylquinoline, for their application in organic blue light-emitting devices. This research is significant in the field of optoelectronics (Kumar et al., 2015).
Therapeutic and Diagnostic Applications
- A 2022 study by Ullah et al. explored the therapeutic and diagnostic applications of Al12E12 surface adsorption and docking study with 2,4-Dichloro-6-methylquinoline. This research was particularly focused on probing photophysical/optical properties and potential therapeutic applications against SARS-CoV-2 (Ullah et al., 2022).
Computational Studies for Chemical Analysis
- The study by Pourmousavi et al. (2016) provided a comprehensive computational analysis of 2-methyl-4-quinolinol, a compound closely related to 2,4-Dichloro-6-methylquinoline. It highlighted the chemical properties and potential applications of this compound in various fields, including nonlinear optical comportment (Pourmousavi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIJJUSFYXLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373044 | |
Record name | 2,4-Dichloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylquinoline | |
CAS RN |
102878-18-2 | |
Record name | 2,4-Dichloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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